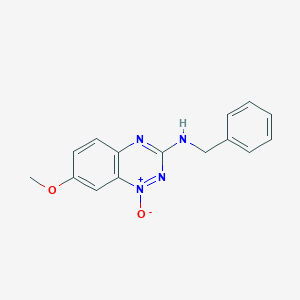

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Description

Properties

CAS No. |

921933-34-8 |

|---|---|

Molecular Formula |

C15H14N4O2 |

Molecular Weight |

282.30 g/mol |

IUPAC Name |

N-benzyl-7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |

InChI |

InChI=1S/C15H14N4O2/c1-21-12-7-8-13-14(9-12)19(20)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17,18) |

InChI Key |

VKBWULQKXWFTRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Synthesis from Benzotriazine Derivatives

This method involves the reaction of benzotriazine derivatives with benzyl amines under specific conditions.

- Benzotriazine derivative

- Benzyl amine

- Solvent (e.g., ethanol)

- Dissolve the benzotriazine derivative in ethanol.

- Add benzyl amine to the solution.

- Heat the mixture under reflux for several hours.

- Cool and filter the resulting product.

- Purify through recrystallization.

Method 2: One-Pot Reaction Approach

This approach simplifies the synthesis by combining multiple steps into a single reaction.

- 7-Methoxy-1,2,4-benzotriazine

- Benzyl chloride

- Base (e.g., sodium hydroxide)

- Solvent (e.g., DMF)

- Mix 7-methoxy-1,2,4-benzotriazine with benzyl chloride in DMF.

- Add sodium hydroxide to the mixture.

- Stir at room temperature for several hours.

- Quench the reaction and extract with an organic solvent.

- Purify the product by column chromatography.

Method 3: Cyclization Reaction

This method focuses on creating the benzotriazin framework through cyclization reactions.

- An appropriate aniline derivative

- Methanol

- Catalyst (e.g., palladium on carbon)

- Combine aniline derivative with methanol in a reaction vessel.

- Add palladium catalyst and heat under pressure.

- Allow the reaction to proceed until completion.

- Filter and isolate the desired product through crystallization.

The following table summarizes the key aspects of each preparation method:

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Synthesis | Straightforward; fewer steps | Requires high purity starting materials |

| One-Pot Reaction | Simplifies procedure; time-efficient | May yield lower purity |

| Cyclization Reaction | Effective for complex structures | More reagents and steps involved |

Recent studies have highlighted various aspects of these preparation methods:

The direct synthesis method has been shown to provide higher yields when using pure benzotriazine derivatives.

The one-pot approach has gained popularity due to its efficiency, although it may require optimization of reaction conditions to improve product purity.

Cyclization reactions are particularly useful for creating novel derivatives of benzotriazines, expanding the potential applications in drug discovery.

N-Benzyl-7-methoxy-1-oxo-1λ⁵,2,4-benzotriazin-3-amine can be synthesized through multiple methods, each with its own set of advantages and challenges. The choice of method depends on factors such as desired yield, purity requirements, and available reagents. Continuous research is essential to optimize these methods further and explore new synthetic routes that may enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine oxides, while reduction can produce benzotriazine amines .

Scientific Research Applications

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Research Implications and Gaps

Synthetic Utility : Methoxy and benzyl groups could modulate reactivity in cross-coupling or nucleophilic substitution reactions.

Pharmacological Potential: Enhanced lipophilicity may improve bioavailability, though toxicity risks require evaluation.

Data Limitations : Experimental validation of the target compound’s properties (e.g., crystallography, solubility) is critical for conclusive comparisons.

Biological Activity

N-Benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C14H16N4O3

- Molecular Weight : 288.30 g/mol

- IUPAC Name : N-benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine

The presence of the benzotriazine moiety is significant as it is often associated with various pharmacological activities.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to benzotriazines. For instance:

- In vitro Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The MTT assay is commonly used to evaluate cell viability and proliferation inhibition.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DHFP | HT29 | 15.0 |

| DHFP | DU145 | 20.0 |

These values indicate that the compound exhibits promising anticancer activity comparable to established chemotherapeutics.

Molecular docking studies suggest that N-Benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine may inhibit key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase. This inhibition can lead to reduced signaling pathways responsible for tumor growth.

Other Biological Activities

Beyond anticancer effects, related compounds have demonstrated:

- Antimicrobial Activity : Some benzotriazine derivatives have shown efficacy against bacterial strains.

| Test Organism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

This suggests potential applications in treating infections.

Case Studies

A notable study published in PMC explored the synthesis and biological evaluation of similar benzotriazine derivatives. The findings indicated that modifications at the benzyl position significantly influenced biological activity, highlighting the importance of structural diversity in drug design .

Q & A

Q. What synthetic routes are recommended for N-Benzyl-7-methoxy-1-oxo-1λ⁵~,2,4-benzotriazin-3-amine, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between benzotriazine intermediates and benzylamine derivatives. Key steps include:

- N-Benzylation : Use of O-benzyl hydroxylamine hydrochloride (or similar reagents) to introduce the benzyl group .

- Methoxy Group Incorporation : Methoxylation via nucleophilic substitution or coupling with methoxy-containing precursors under reflux conditions .

- Oxidation : Controlled oxidation to form the 1-oxo moiety, often using oxidizing agents like H₂O₂ or mCPBA .

Q. Critical Parameters :

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl, methoxy groups). Key signals:

- Benzyl protons: δ 4.5–5.0 ppm (CH₂) .

- Methoxy protons: δ 3.8–4.0 ppm .

- X-ray Crystallography : Resolves stereoelectronic effects (e.g., planarity of the benzotriazine core) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₃N₃O₂: calc. 268.1086) .

Advanced Research Questions

Q. How should in vitro assays be designed to evaluate anticancer activity against liver carcinoma models?

Methodological Answer:

Q. Key Findings from Related Compounds :

| Compound | IC₅₀ (HepG2) | Mechanism |

|---|---|---|

| Tirapazamine (1,4-dioxide) | 3.2 µM | Hypoxia-selective DNA damage |

| Benzotriazinone derivatives | 5–50 µM | Topoisomerase inhibition |

Q. What computational strategies predict binding interactions with cancer-related targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase II or hypoxia-inducible factors .

- Key Parameters :

- Grid Box Size : 25 ų centered on the active site.

- Scoring Function : AMBER force field for energy minimization .

- Validation : Compare docking poses with crystallographic data (e.g., PDB ID: 1ZXM for Tirapazamine-DNA adducts) .

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

Q. What structural modifications enhance selectivity toward tumor cells?

Methodological Answer:

- Amino Acid Conjugation : Attach lysine or arginine to improve cellular uptake .

- Hydrazone Linkers : Introduce pH-sensitive groups for tumor microenvironment targeting .

- Methoxy Positioning : Ortho-substitution (vs. para) increases steric hindrance, reducing off-target binding .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Q. What mechanistic insights can be drawn from comparative studies with Tirapazamine?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.